molecular formula C9H11F3O2 B2798120 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1896752-94-5

2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2798120
CAS No.: 1896752-94-5
M. Wt: 208.18
InChI Key: RFPCQKBCFSEPOA-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)bicyclo[221]heptane-2-carboxylic acid is a compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic structure from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be conducted at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, influencing biological pathways and processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Comparison: Compared to similar compounds, 2-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group. This group significantly alters the compound’s chemical properties, such as its reactivity and binding affinity. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it more suitable for certain applications in drug development and industrial processes.

Properties

IUPAC Name

2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3O2/c10-9(11,12)8(7(13)14)4-5-1-2-6(8)3-5/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPCQKBCFSEPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2(C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Trifluoromethylbicyclo[2,2,1]hepta-5-ene-2-carboxylic acid (20) obtained in Synthesis Example 1-1-1 was stirred in a toluene solvent in the presence of 5% Pd/C catalyst at room temperature under hydrogen atmosphere to obtain 2-trifluoromethylbicyclo[2,2,1]heptane-2-carboxylic acid. In the same synthetic routes as in Synthesis Example 1-1-2 to 1-1-3 except for using the carboxylic acid as the starting material to obtain 3.9 g (four-step yield: 32%) of Q-3.
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